![molecular formula C11H18N5O13P3 B15290745 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is a modified nucleoside triphosphate. It is a derivative of adenosine triphosphate (ATP) where the ribose sugar is methylated at the 2’ position. This modification enhances the stability of the compound and its resistance to enzymatic degradation. It has been studied for its potential antiviral properties, particularly against hepatitis C virus (HCV) and other RNA viruses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of adenosine derivatives. One common method starts with the protection of the hydroxyl groups of adenosine, followed by selective methylation at the 2’ position. The protected intermediate is then deprotected to yield 2’-C-Methyladenosine. The final step involves the phosphorylation of the 5’ hydroxyl group to form the triphosphate .
Industrial Production Methods
Industrial production of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the ribose or adenine moiety.
Substitution: The methyl group at the 2’ position can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized nucleosides, while substitution can introduce different functional groups at the 2’ position .
Aplicaciones Científicas De Investigación
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into viral RNA by the RNA-dependent RNA polymerase. This incorporation leads to chain termination and inhibition of viral replication. The compound specifically targets the nonstructural protein 5B (NS5B) of HCV, which is essential for viral RNA synthesis .
Comparación Con Compuestos Similares
2’-C-Methyladenosine 5’-(tetrahydrogen triphosphate) is unique due to its methylation at the 2’ position, which enhances its stability and resistance to enzymatic degradation. Similar compounds include:
2’-O-Methyladenosine 5’-(tetrahydrogen triphosphate): Another methylated adenosine derivative with similar stability but different biological activity.
2’-C-Methylcytidine: A cytidine analog with antiviral properties against RNA viruses
These compounds share similar structural features but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C11H18N5O13P3 |
|---|---|
Peso molecular |
521.21 g/mol |
Nombre IUPAC |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-11(18)7(17)5(2-26-31(22,23)29-32(24,25)28-30(19,20)21)27-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,10-,11-/m1/s1 |
Clave InChI |
WSLFELNQZRKOJA-YRKGHMEHSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


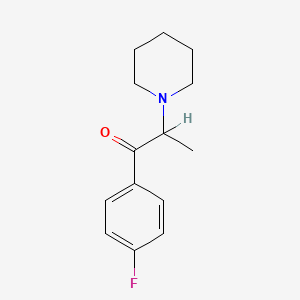
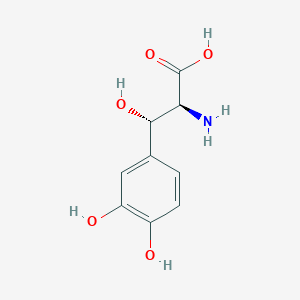
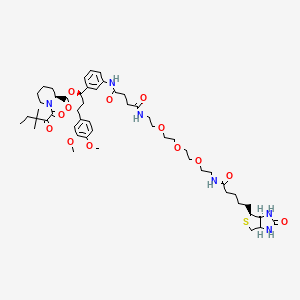
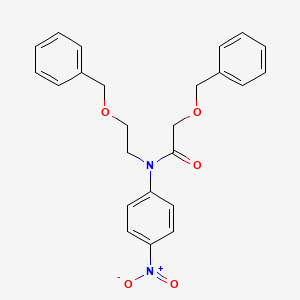
![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)
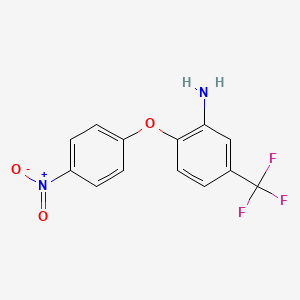
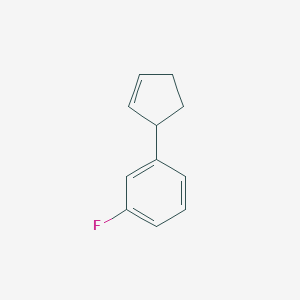
![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
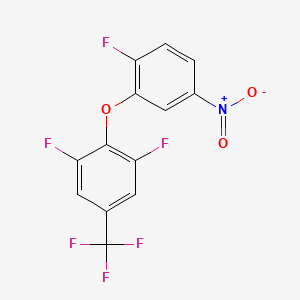
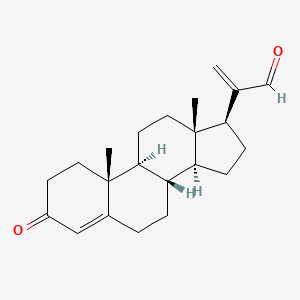
![Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B15290739.png)
